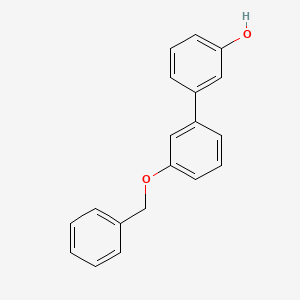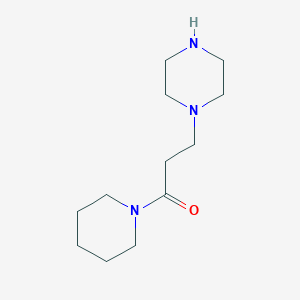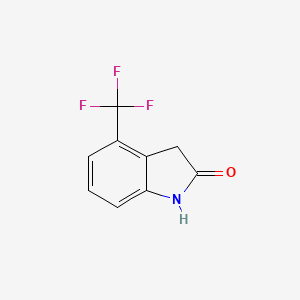
4-(Trifluoromethyl)indolin-2-one
概要
説明
4-(Trifluoromethyl)indolin-2-one is a chemical compound characterized by the presence of an indolin-2-one core structure with a trifluoromethyl group attached at the fourth position.
作用機序
Target of Action
The primary target of 4-(Trifluoromethyl)indolin-2-one is thioredoxin reductase (TrxR) . TrxR is an enzyme that plays a crucial role in maintaining the redox balance within cells and is involved in various cellular processes, including DNA synthesis and repair, apoptosis, and defense against oxidative stress .
Mode of Action
This compound interacts with its target, TrxR, by inhibiting its activity . This inhibition is likely attributed to the electrophilicity of the Michael acceptor moiety present in the compound . The inhibition of TrxR leads to cellular Trx oxidation, increased oxidative stress, and activation of apoptosis signal-regulating kinase 1 (ASK1) .
Biochemical Pathways
The inhibition of TrxR by this compound affects the thioredoxin system, a major cellular antioxidant system that plays a key role in controlling cellular redox balance . This disruption leads to increased oxidative stress within the cell and the activation of various downstream signaling pathways, including the p38 and JNK mitogen-activated protein kinase (MAPK) signaling pathways .
Pharmacokinetics
Based on the swissadme and density function theory (dft) analysis of similar indolinone compounds, it can be inferred that this compound may have good drug-like characteristics suitable for oral absorption . It is also anticipated to have strong plasma protein binding and efficient distribution .
Result of Action
The result of the action of this compound is the induction of cell death with apoptotic features . This is evidenced by the activation of caspase 3 and the cleavage of PARP, both of which are hallmarks of apoptosis . The compound has demonstrated good antitumor activity against various cancer cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the cellular environment can impact the compound’s stability and efficacy. Additionally, the presence of other molecules, such as solvents and biomolecules, can affect the compound’s action due to their potential to form hydrogen bonds and (weak) dispersion interactions with the compound .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)indolin-2-one typically involves the introduction of a trifluoromethyl group to an indolin-2-one scaffold. One common method includes the reaction of indolin-2-one with trifluoromethylating agents under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions: 4-(Trifluoromethyl)indolin-2-one undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring can participate in electrophilic substitution reactions due to its electron-rich nature.
Nucleophilic Addition: The carbonyl group in the indolin-2-one structure can undergo nucleophilic addition reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens or nitrating agents can be used under acidic conditions.
Nucleophilic Addition: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions include various substituted indolin-2-one derivatives, which can exhibit different biological activities .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly in inhibiting certain enzymes.
Industry: The compound is used in the development of new materials with unique properties.
類似化合物との比較
Indolin-2-one: The parent compound without the trifluoromethyl group.
4-Methylindolin-2-one: A similar compound with a methyl group instead of a trifluoromethyl group.
4-Chloroindolin-2-one: A derivative with a chloro group at the fourth position.
Uniqueness: 4-(Trifluoromethyl)indolin-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This modification enhances its biological activity and makes it a valuable compound for medicinal chemistry research .
特性
IUPAC Name |
4-(trifluoromethyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)6-2-1-3-7-5(6)4-8(14)13-7/h1-3H,4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBLBNNXRMUDPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2NC1=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401248748 | |
| Record name | 1,3-Dihydro-4-(trifluoromethyl)-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401248748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959238-47-2 | |
| Record name | 1,3-Dihydro-4-(trifluoromethyl)-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959238-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-4-(trifluoromethyl)-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401248748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


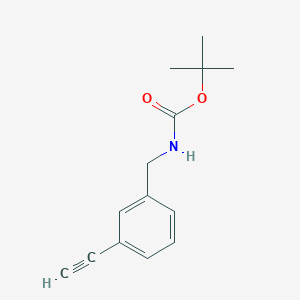
![3-[(2E)-3-phenylprop-2-en-1-ylidene]pentane-2,4-dione](/img/structure/B3060799.png)
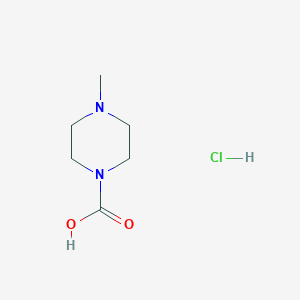
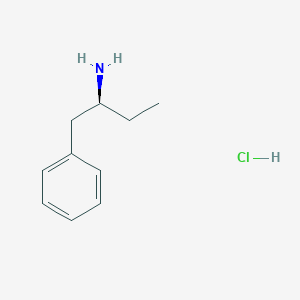
![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3060803.png)
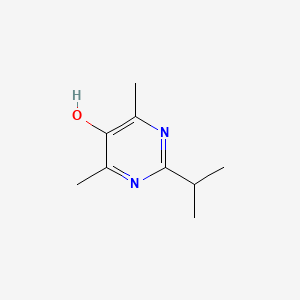

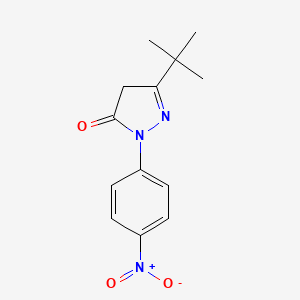
![2-({2-[(1-Bromo-2-naphthyl)oxy]ethyl}amino)ethanol](/img/structure/B3060809.png)
